molecular formula C8H4BrClN2 B592065 8-Bromo-2-chloroquinazoline CAS No. 956100-63-3

8-Bromo-2-chloroquinazoline

Cat. No.: B592065
CAS No.: 956100-63-3
M. Wt: 243.488
InChI Key: BFDGSOGSXIFDNF-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroquinazoline is a chemical compound with the molecular formula C8H4BrClN2 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine and chlorine atoms in the quinazoline ring. The InChI key for this compound is BFDGSOGSXIFDNF-UHFFFAOYSA-N . The molecular weight is 243.49 g/mol .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 243.49 g/mol . It has a complexity of 167 and a topological polar surface area of 25.8 Ų . The compound has no hydrogen bond donor count and has a hydrogen bond acceptor count of 2 .

Scientific Research Applications

  • Synthesis and Interaction with Nucleophilic Reagents : Kuryazov et al. (2010) studied the synthesis of 6-Bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione, a related compound to 8-Bromo-2-chloroquinazoline. This research focused on the interaction of the synthesized compound with different reagents, leading to various derivatives of quinazoline, highlighting the chemical versatility of these compounds (Kuryazov et al., 2010).

  • Potential Antitumor Activity : Lin and Loo (1978) synthesized halogenated 4-(3,3-dimethyl-1-triazeno)quinolines, including analogs of this compound, as potential antitumor agents. This study found that some of these compounds showed significant antitumor activity against murine leukemias (Lin & Loo, 1978).

  • Cytotoxicity and Molecular Docking Studies : Mphahlele et al. (2018) investigated indole-aminoquinazoline hybrids for their cytotoxicity against various human cancer cell lines. The study revealed that certain combinations of quinazoline and indole moieties showed significant activity against specific cancer cell lines, suggesting the potential of these compounds in cancer therapy (Mphahlele et al., 2018).

  • Drug Discovery and Synthesis Improvement : Nishimura and Saitoh (2016) improved the synthesis of a key intermediate in drug discovery that contains a quinazoline ring. This study demonstrates the importance of quinazoline derivatives in the development of new pharmaceuticals (Nishimura & Saitoh, 2016).

  • Antibacterial Properties and Crystal Structure Analysis : Ouerghi et al. (2021) synthesized a novel quinazolinone derivative and assessed its antibacterial activity. The study provided insights into the crystal structure and molecular interactions of the compound, indicating its potential in antibacterial applications (Ouerghi et al., 2021).

Safety and Hazards

8-Bromo-2-chloroquinazoline is advised to be used only for R&D purposes and not for medicinal or household use . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Properties

IUPAC Name

8-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDGSOGSXIFDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672203
Record name 8-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956100-63-3
Record name 8-Bromo-2-chloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956100-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-chloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a stirred mixture of 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in THF (500 mL) was added isoamyl nitrite (23.43 g, 200 mmol) over 3 hours and 40 mins at 60° C. The mixture was stirred for another 5 hours. TLC (PE:EA, 1:1) showed reaction complete. After cooling to room temperature, the solvent was stripped and the residue was taken into DCM (300 mL). The organic layer was washed with brine (100 mL), water (100 mL), then dried over anhydrous Na2SO4 and purified by chromatography (DCM:PE, 1:1) to give the title compound as a yellow solid (8.21 g, 67%). 1HNMR (DMSO-d6, 400 MHz): δ 9.66 (s, 1H), 8.45 (dd, J=0.8, 7.6 Hz, 1H), 8.26 (dd, J=0.8, 8.0 Hz, 7.73 (dd, J=7.6, 8.0 Hz, 1H).
Quantity
12.93 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
23.43 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
300 mL
Type
reactant
Reaction Step Four
Yield
67%

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